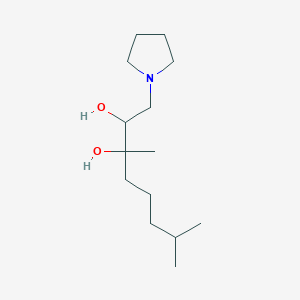
9H-Xanthen-9-one, 1,2,7-trinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 1,2,7-trinitro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are widely distributed in nature, particularly in plants, fungi, and lichens . The trinitro derivative is characterized by the presence of three nitro groups at positions 1, 2, and 7 on the xanthone core, which significantly alters its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 1,2,7-trinitro- typically involves nitration reactions. One common method is the nitration of 9H-xanthen-9-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Xanthen-9-one, 1,2,7-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted xanthones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Xanthen-9-one, 1,2,7-trinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 1,2,7-trinitro- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, which is a basis for its potential antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Xanthen-9-one: The parent compound without nitro groups.
1,2,3,4-Tetrahydro-9H-xanthen-9-one: A reduced form of xanthone.
7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one: A mono-nitro derivative.
Uniqueness
9H-Xanthen-9-one, 1,2,7-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity and potential biological activities compared to its mono- or non-nitrated counterparts. The trinitro derivative exhibits distinct chemical properties that make it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
185141-39-3 |
|---|---|
Molekularformel |
C13H5N3O8 |
Molekulargewicht |
331.19 g/mol |
IUPAC-Name |
1,2,7-trinitroxanthen-9-one |
InChI |
InChI=1S/C13H5N3O8/c17-13-7-5-6(14(18)19)1-3-9(7)24-10-4-2-8(15(20)21)12(11(10)13)16(22)23/h1-5H |
InChI-Schlüssel |
JJPMCVJMXCDMMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


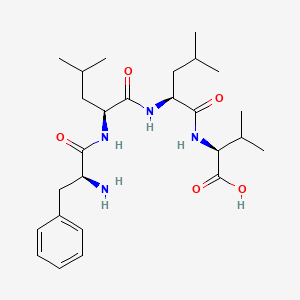
![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)

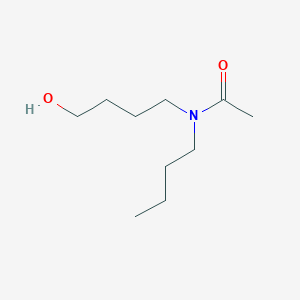
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)

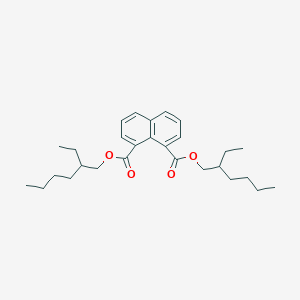
![4-Methyl-2-[(propan-2-yl)phosphanyl]phenol](/img/structure/B12565585.png)
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane](/img/structure/B12565590.png)
![1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione](/img/structure/B12565591.png)
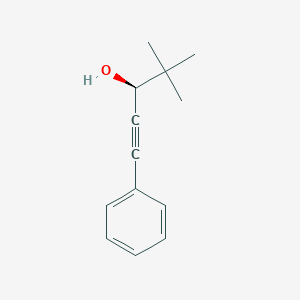
![4'-{[(2S)-2,3-Diaminopropyl]amino}[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12565604.png)
